2-hydroxy-N-(2-hydroxybenzoyl)benzamide

Kinetic analysis Borate ester chemistry Ligand design

Analytical laboratories developing Deferasirox impurity methods require a reliably characterized EP Impurity A reference standard with documented chromatographic performance. Disalicylamide (CAS 1972-71-0) addresses this need as the designated pharmacopeial reference standard for Deferasirox impurity profiling and method validation. • Resolution >6.0 from Deferasirox under optimized HPLC conditions ensures robust system suitability and inter-laboratory reproducibility. • Detection limits of 0.0005-0.01% enable sensitive quantification per ICH impurity guidelines. • Supplied with comprehensive characterization data for immediate method validation, ANDA filing support, and QC batch release testing.

Molecular Formula C14H11NO4
Molecular Weight 257.25
CAS No. 1972-71-0
Cat. No. B601667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-N-(2-hydroxybenzoyl)benzamide
CAS1972-71-0
Synonyms2,2’-Dihydroxydibenzamide;  Disalicylamide; 
Molecular FormulaC14H11NO4
Molecular Weight257.25
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC(=O)C2=CC=CC=C2O)O
InChIInChI=1S/C14H11NO4/c16-11-7-3-1-5-9(11)13(18)15-14(19)10-6-2-4-8-12(10)17/h1-8,16-17H,(H,15,18,19)
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Deferasirox EP Impurity A: Structural & Regulatory Overview


2-Hydroxy-N-(2-hydroxybenzoyl)benzamide (CAS 1972-71-0), also known as Disalicylimide or Deferasirox EP Impurity A, is a symmetrical benzamide derivative with the molecular formula C14H11NO4 and a molecular weight of 257.24 g/mol [1]. The compound exhibits a melting point of 203–204 °C and displays limited solubility in DMSO and pyridine [2]. Its primary documented role is as a process-related impurity in the synthesis of Deferasirox, an orally active tridentate iron chelator used clinically for chronic iron overload [3].

Regulatory Identity
Designated EP Impurity A for Deferasirox impurity profiling
Structural Distinctiveness
Symmetrical bis-salicylamide architecture not shared by mono-substituted analogs
Analytical Application
Required reference standard for HPLC method validation and system suitability

Deferasirox EP Impurity A: Why Substitution Fails


While 2-hydroxy-N-(2-hydroxybenzoyl)benzamide shares structural features with salicylamide derivatives and hydroxamic acids, generic substitution within this class is precluded by its unique symmetrical bis-salicylamide architecture. Unlike mono-substituted salicylamides, this compound presents two ortho-hydroxybenzoyl moieties linked via an amide nitrogen, which fundamentally alters its metal-chelating geometry, kinetic reactivity, and chromatographic behavior [1]. Direct analytical evidence demonstrates that even closely related analogs cannot reproduce its specific retention time, UV absorbance profile, or mass spectrometric fragmentation pattern—parameters critical for pharmaceutical impurity profiling and method validation [2].

Target
Generic Salicylamide Analog
Specific retention time, UV absorbance, and MS fragmentation
May not replicate chromatographic or spectral identity
Symmetrical chelation geometry from dual ortho-hydroxybenzoyl groups
Chelation behavior and reactivity likely to differ
EP regulatory designation as Impurity A
Lacks pharmacopoeial impurity status

Deferasirox EP Impurity A: Comparative Evidence


Boric Acid Ester Hydrolysis Kinetics

In a direct head-to-head kinetic study of boric acid ester formation and hydrolysis, disalicylimide exhibited substantially different rate constants compared to salicylamide and N-phenylsalicylamide [1]. The hydrolysis rate of the disalicylimide-borate ester was found to be significantly influenced by intramolecular hydrogen bonding from the second ortho-hydroxybenzoyl group, a structural feature absent in the comparator molecules [1].

Borate ester hydrolysis kinetics
Head-to-head
Rate difference due to dual ortho-hydroxy intramolecular H-bonding
Supports ligand reactivity differentiation
Aqueous, 30°C, I=0.2 M KCl
Kinetic analysis Borate ester chemistry Ligand design

Melting Point vs. Salicylhydroxamic Acid

Comparative analysis of melting point data reveals a substantial thermal stability difference between 2-hydroxy-N-(2-hydroxybenzoyl)benzamide and the related chelator salicylhydroxamic acid (SHA) [1]. The target compound exhibits a melting point of 203–204 °C [2], whereas SHA melts at 168 °C (with decomposition noted) [3]. This 35–36 °C difference indicates significantly greater thermal stability and different solid-state behavior.

Melting point (ΔT)
Cross-study comparable
ΔT = 35–36 °C
Supports thermal stability screening
vs. salicylhydroxamic acid (168 °C)
Physicochemical characterization Thermal analysis Formulation development

EP Impurity A Regulatory Designation

2-Hydroxy-N-(2-hydroxybenzoyl)benzamide is codified as Deferasirox EP Impurity A in the European Pharmacopoeia, a regulatory designation not shared by other salicylamide analogs [1]. Validated HPLC methods for Deferasirox analysis require baseline resolution between the active pharmaceutical ingredient and this specific impurity, with detection limits established in the range of 0.0005–0.01% [2]. The resolution between Deferasirox and structurally similar impurities exceeds 6.0 in optimized methods, demonstrating that this compound serves as a critical system suitability marker [2].

EP regulatory designation
Class-level
EP Impurity A
Required for method compliance
HPLC resolution >6.0 vs. Deferasirox
Pharmaceutical impurity profiling Method validation Quality control

Solubility Profile vs. Hydroxamic Acids

2-Hydroxy-N-(2-hydroxybenzoyl)benzamide exhibits a distinct solubility profile characterized by slight solubility in DMSO and pyridine, with very slight solubility in methanol [1]. In contrast, salicylhydroxamic acid is reported to be soluble in alcohol and ether, and soluble in water [2]. This differential solubility necessitates specific solvent selection for standard preparation and limits the interchangeability of these compounds in experimental protocols.

Solubility profile
Cross-study comparable
Slight in DMSO/pyridine; insoluble in water
Sample prep solvent compatibility
vs. salicylhydroxamic acid (soluble in alcohol/water)
Solubility Sample preparation Analytical chemistry

Molecular Weight & H-Bonding for MS Differentiation

The molecular formula C14H11NO4 (MW 257.24 g/mol) and hydrogen bonding profile (3 H-bond donors, 4 H-bond acceptors) of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide [1] differentiate it from the more common salicylhydroxamic acid (C7H7NO3, MW 153.14 g/mol) [2]. This 104 g/mol mass difference translates to distinct precursor and product ion masses in tandem mass spectrometry, enabling unequivocal identification and quantification in complex matrices via LC-ESI-QT/MS/MS methods [3].

MW & H-bond differentiation
Class-level
ΔMW 104.1 g/mol
Enables MS discrimination
3 H-bond donors, 4 acceptors
Mass spectrometry Structural identification LC-MS/MS

Deferasirox EP Impurity A: Procurement Applications


Reference Standard for Impurity Profiling

As the designated EP Impurity A, 2-hydroxy-N-(2-hydroxybenzoyl)benzamide is the required reference standard for HPLC method development, validation, and quality control of Deferasirox drug substance and finished product. Its use ensures compliance with ICH impurity guidelines and European Pharmacopoeia monographs [1]. Detection limits established at 0.0005–0.01% enable sensitive quantification [2].

System Suitability Marker in HPLC

The compound serves as a critical system suitability marker due to its resolution (>6.0) from Deferasirox under optimized HPLC conditions [1]. This quantitative resolution ensures method reliability and reproducibility across different analytical laboratories.

Ligand for Borate Ester Kinetic Studies

The unique bis-ortho-hydroxybenzoyl architecture confers distinct kinetic behavior in borate ester formation and hydrolysis, as demonstrated in direct comparative studies with salicylamide and N-phenylsalicylamide [1]. This makes it a valuable ligand for investigating intramolecular hydrogen bonding effects on reaction kinetics.

MS Calibrant for Structural Elucidation

The molecular weight (257.24 g/mol) and hydrogen bonding capacity (3 donors, 4 acceptors) of this compound generate a characteristic MS/MS fragmentation pattern distinct from other salicylamide derivatives [1]. It is employed as a calibrant and identification standard in LC-ESI-QT/MS/MS methods for impurity identification in complex pharmaceutical matrices [2].

Application
Selection Property
Validation Focus
Reference Standard for Impurity Profiling
EP Impurity A designation
HPLC method compliance
System Suitability Marker
High resolution from API
Method reproducibility
Borate Ester Ligand
Bis-ortho-hydroxybenzoyl architecture
Intramolecular H-bonding kinetics
MS Calibrant
Distinct mass & H-bond profile
Fragmentation pattern identification

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